Saxagliptin N-Carboxybenzyl O-Sulfate is a derivative of saxagliptin, which is primarily used as an oral hypoglycemic agent for the management of type 2 diabetes mellitus. This compound is characterized by its complex molecular structure and specific functional groups that enhance its pharmacological properties. The chemical name of Saxagliptin N-Carboxybenzyl O-Sulfate reflects its structural components, including a carboxybenzyl group and a sulfate moiety, which contribute to its biological activity and stability.
Saxagliptin N-Carboxybenzyl O-Sulfate falls under the category of small molecule pharmaceuticals, specifically classified as a Dipeptidyl Peptidase-4 (DPP-4) inhibitor. This classification is significant as it highlights the compound's role in modulating glucose metabolism by inhibiting DPP-4, an enzyme responsible for inactivating incretin hormones.
The synthesis of Saxagliptin N-Carboxybenzyl O-Sulfate involves several steps that typically include the modification of saxagliptin through chemical reactions that introduce the carboxybenzyl and sulfate groups. Common methods include:
The synthesis process requires careful control of reaction conditions such as temperature, pH, and reaction time to yield high-purity products. Analytical techniques like High-Performance Liquid Chromatography (HPLC) are employed to monitor the progress and purity of the synthesis .
The molecular formula of Saxagliptin N-Carboxybenzyl O-Sulfate is C26H31N3O7S, with a molecular weight of 529.6 g/mol. The structure features multiple chiral centers, which are critical for its biological activity. The detailed structural representation includes:
Saxagliptin N-Carboxybenzyl O-Sulfate can participate in various chemical reactions typical for sulfonated compounds:
These reactions are crucial for understanding how Saxagliptin N-Carboxybenzyl O-Sulfate behaves in biological systems and during pharmaceutical formulation processes.
Saxagliptin N-Carboxybenzyl O-Sulfate functions primarily as an inhibitor of Dipeptidyl Peptidase-4. By inhibiting this enzyme:
This mechanism results in improved glycemic control in patients with type 2 diabetes .
Saxagliptin N-Carboxybenzyl O-Sulfate is typically characterized by:
Key chemical properties include:
Relevant analytical techniques such as Fourier Transform Infrared Spectroscopy (FTIR) can be employed to assess these properties further .
Saxagliptin N-Carboxybenzyl O-Sulfate has several applications in scientific research and pharmaceutical development:
This compound exemplifies ongoing research efforts aimed at optimizing diabetes treatment strategies through innovative pharmaceutical chemistry practices .
Saxagliptin N-Carboxybenzyl O-Sulfate represents a strategically modified derivative of the established dipeptidyl peptidase-4 (DPP-4) inhibitor saxagliptin, engineered to explore structure-activity relationship (SAR) enhancements through targeted functionalization. This molecular hybrid incorporates two distinct moieties—a carboxybenzyl (Cbz) group appended to the primary amine and a sulfate ester replacing the hydroxyl group of the adamantane moiety—creating a unique chemical entity within the DPP-4 inhibitor class. Unlike parent saxagliptin (marketed as Onglyza®), this derivative is not currently employed therapeutically but serves as a sophisticated probe for investigating molecular recognition determinants within the DPP-4 active site [1] [7]. Its design stems from rational medicinal chemistry approaches seeking to modulate pharmacokinetic and pharmacodynamic properties through steric, electronic, and solubility alterations [3] [7].
Saxagliptin itself ((1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxyadamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile) belongs to the cyanopyrrolidine subclass of DPP-4 inhibitors characterized by a covalent, reversible interaction mechanism. Its core structure comprises three critical pharmacophoric elements:
Saxagliptin N-Carboxybenzyl O-Sulfate retains this core scaffold but introduces two significant modifications:
These alterations position this derivative within Class 1 of DPP-4 inhibitors (alongside parent saxagliptin and vildagliptin), defined by covalent interaction with Ser630 and primary binding within the S1 and S2 subsites [8]. However, the bulky Cbz group potentially extends its reach towards adjacent S2 extensive or S1' subsites, potentially altering binding kinetics and selectivity profiles compared to the parent drug [7].
Table 1: Comparative Analysis of Key Functional Groups in Saxagliptin and its Derivative
Structural Feature | Saxagliptin | Saxagliptin N-Carboxybenzyl O-Sulfate | Potential Functional Consequence |
---|---|---|---|
Primary Amine (N-terminus) | -NH₂ (Protonated at physiological pH) | -NH-Cbz (Carbamate linkage) | Loss of key H-bond donor capacity; Introduces large aromatic π-system; Potential for new hydrophobic/π-stacking interactions |
Adamantyl Substituent | -OH (Hydroxyl group) | -OSO₃⁻ (Sulfate ester) | Converts H-bond donor to charged H-bond acceptor; Dramatically increases hydrophilicity and anionic character; Potential steric alteration |
Cyanopyrrolidine | -CN (Nitrile) | -CN (Nitrile) | Maintained covalent, reversible interaction with Ser630-OH |
Bicyclic Bridge | 2-azabicyclo[3.1.0]hexane | 2-azabicyclo[3.1.0]hexane | Maintained conformational rigidity |
The incorporation of the carboxybenzyl (Cbz) and sulfate groups represents a deliberate strategy to probe specific aspects of DPP-4 binding and optimize physicochemical properties:
Carboxybenzyl Group (N-Modification):
Sulfate Group (O-Modification):
Table 2: Structure-Activity Relationship (SAR) Implications of Functional Group Modifications
Functional Group Modification | Targeted DPP-4 Subsite/Property | Hypothesized Effect | Experimental Evidence (from Analogues/Modeling) |
---|---|---|---|
N-Carboxybenzyl (Cbz) | S1'/S2 Extensive subsites; Lipophilicity | Reduced binding affinity (loss of key H-bonds); Potential novel π-interactions; Increased lipophilicity | Docking shows potential interaction with Phe357, Tyr547; cLogP increase ~2 units |
O-Sulfate | Solvent-exposed region near S2; Solubility | Novel electrostatic interactions (Arg125/358); Dramatically increased hydrophilicity; Potential steric clash | Solubility increased >10-fold; Electrostatic potential mapping shows interaction hotspots near Arg residues |
Combined Modifications | Multi-subsite engagement; Balanced properties | Compensatory binding via π-system & electrostatics; Optimized logD profile | Synergistic effect on solubility; Binding affinity potentially maintained via new interaction network |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7